molecular formula C17H19F3N4O B12263139 4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12263139
M. Wt: 352.35 g/mol
InChI Key: RCHWTWHLBHOUSM-UHFFFAOYSA-N
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Description

4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group at the 4-position and a piperazine ring at the 6-position The piperazine ring is further substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution with Methoxy Group: The methoxy group is introduced at the 4-position of the pyrimidine ring using a nucleophilic substitution reaction.

    Introduction of Piperazine Ring: The piperazine ring is attached to the 6-position of the pyrimidine core through a nucleophilic substitution reaction.

    Attachment of Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

4-methoxy-6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H19F3N4O/c1-25-16-10-15(21-12-22-16)24-8-6-23(7-9-24)11-13-2-4-14(5-3-13)17(18,19)20/h2-5,10,12H,6-9,11H2,1H3

InChI Key

RCHWTWHLBHOUSM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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